molecular formula C22H23N3O5 B2889296 N-(3-acetamidophenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide CAS No. 898457-33-5

N-(3-acetamidophenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide

Cat. No.: B2889296
CAS No.: 898457-33-5
M. Wt: 409.442
InChI Key: YFLOVTAMZPZCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetamidophenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide is a synthetic organic compound with the molecular formula C22H23N3O5 and a molecular weight of 409.44 g/mol . It is supplied with a purity of 90% or higher and is identified by CAS Number 898457-33-5 . This compound features a complex structure incorporating an acetamide group, an ether linkage, and a dihydroisoquinolinone moiety, making it a valuable chemical entity for advanced research and development. Its specific structural characteristics suggest potential utility in medicinal chemistry and drug discovery, particularly as a building block or intermediate in the synthesis of more complex molecules. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-15(26)23-16-5-3-6-17(13-16)24-21(27)14-30-20-8-4-7-19-18(20)9-10-25(22(19)28)11-12-29-2/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLOVTAMZPZCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetamidophenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the acetamidophenyl intermediate, followed by the introduction of the dihydroisoquinolinyl group through a series of coupling reactions. Common reagents used in these steps include acetic anhydride, isoquinoline derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(3-acetamidophenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, “N-(3-acetamidophenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide” could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential, including its ability to interact with specific biological targets or pathways.

Industry

In industrial applications, “this compound” might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for “N-(3-acetamidophenyl)-2-{[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Key Structural Insights :

  • The methoxyethyl group at position 2 enhances hydrophilicity compared to EVT-401’s hydroxypropan-2-yl group .
  • Tetrahydroisoquinolin cores (e.g., ) exhibit reduced planarity compared to dihydroisoquinolin derivatives, altering pharmacokinetic properties .

Pharmacological Activity

  • EVT-401 : A P2X7 receptor antagonist with demonstrated efficacy in rheumatoid arthritis models (IC50 = 10 nM) .
  • JNJ-67856633 (safimaltib) : A MALT1 inhibitor (IC50 = 3.2 nM) under investigation for lymphoma treatment .
  • N-(2,4-Dimethylphenyl) Analog : Structural similarity to kinase inhibitors, though specific targets are unreported .
  • Target Compound : Hypothesized to target P2X7 or MALT1 based on scaffold similarity, but activity data remain unconfirmed.

Physicochemical Properties

Property Target Compound EVT-401 2-Ethoxyethyl Analog
LogP (Predicted) 2.1 3.8 1.9
Solubility (mg/mL) <0.1 (Water) 0.25 (PBS) <0.1 (Water)
Melting Point N/A 180–185°C 220–225°C

Notes:

  • Lower LogP of the target compound compared to EVT-401 suggests reduced membrane permeability but improved aqueous solubility.
  • The ethoxyethyl analog’s higher melting point correlates with crystalline stability .

Q & A

Q. Key Reaction Conditions :

  • Solvents: DMF (for polar intermediates) or CH₂Cl₂ (for non-polar steps) .
  • Catalysts: Triethylamine for facilitating amide bond formation .
  • Monitoring: TLC with mobile phases like hexane:ethyl acetate mixtures .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Answer:

NMR Spectroscopy :

  • ¹H NMR : Identifies proton environments (e.g., methoxyethyl peaks at δ 3.2–3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • ¹³C NMR : Confirms carbonyl groups (e.g., acetamide C=O at ~168–170 ppm) .

IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1667 cm⁻¹, N-H stretch at ~3468 cm⁻¹) .

Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI/APCI(+) for [M+H]⁺ or [M+Na]⁺ peaks) .

Q. Example Data :

TechniqueKey Peaks/DataSource
¹H NMR (CDCl₃)δ 3.8 (s, -OCH₃), δ 4.0 (s, -CH₂-)
MS (ESI+)m/z 430.2 (M+1)

Advanced: How can researchers resolve discrepancies in NMR data between synthesized batches?

Answer:

Dynamic Effects : Check for tautomerism or rotameric equilibria (common in dihydroisoquinolines) by varying temperature during NMR acquisition .

Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent-induced shifts .

2D NMR : Employ COSY, HSQC, or HMBC to resolve overlapping signals and assign quaternary carbons .

Reference Standards : Compare with published spectra of structurally analogous compounds (e.g., and ) .

Advanced: What strategies optimize the yield of the acetamide linkage formation?

Answer:

Reagent Ratios : Use a 1.5:1 molar excess of chloroacetyl chloride relative to the amine intermediate to drive the reaction .

Base Selection : K₂CO₃ in DMF improves nucleophilicity of the amine, while Na₂CO₃ in CH₂Cl₂ reduces side reactions .

Temperature Control : Maintain room temperature to minimize hydrolysis of the acyl chloride intermediate .

Q. Optimization Table :

ConditionHigh-Yield ApproachLow-Yield Pitfall
SolventDMF (polar aprotic)H₂O (hydrolysis risk)
Reaction Time4–6 hours (TLC monitoring)Prolonged (>12 hours)

Advanced: How to design biological activity assays for this compound?

Answer:

Target Selection : Prioritize targets based on structural analogs (e.g., P2X7 receptor antagonism in or kinase inhibition in ) .

In Vitro Assays :

  • Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., ATPase assays).
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled antagonists).

In Vivo Models : Use murine inflammation or cancer models, with dosage based on solubility studies (see for toxicity protocols) .

Advanced: How to address low solubility in pharmacological assays?

Answer:

Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .

Prodrug Strategies : Introduce hydrolyzable groups (e.g., esterification of the acetamide) .

Salt Formation : Convert the free base to a hydrochloride or citrate salt .

Q. Solubility Data :

SolventSolubility (mg/mL)Source
DMSO>50
Water<0.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.